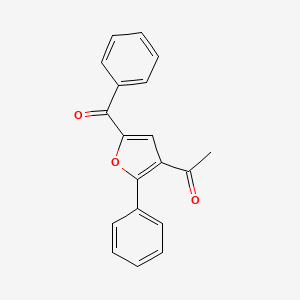

1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61667-76-3 |

|---|---|

Molecular Formula |

C19H14O3 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

1-(5-benzoyl-2-phenylfuran-3-yl)ethanone |

InChI |

InChI=1S/C19H14O3/c1-13(20)16-12-17(18(21)14-8-4-2-5-9-14)22-19(16)15-10-6-3-7-11-15/h2-12H,1H3 |

InChI Key |

DTDBHIIWBKJABS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(OC(=C1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for 1 5 Benzoyl 2 Phenylfuran 3 Yl Ethanone

Retrosynthetic Analysis and Strategic Disconnections Leading to the 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For this compound, the primary disconnections involve breaking the bonds forming the furan (B31954) ring and the carbon-carbon bonds connecting the substituents.

A logical retrosynthetic approach would involve disconnecting the furan ring itself. The Paal-Knorr furan synthesis is a classic method that forms a furan from a 1,4-dicarbonyl compound. pharmaguideline.com This suggests a 1,4-dicarbonyl precursor, which in turn can be derived from simpler starting materials. Another key disconnection is at the C-C bonds linking the phenyl, benzoyl, and acetyl groups to the furan core. These disconnections point towards precursor molecules that can be assembled using modern synthetic methods like cross-coupling reactions.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the furan ring: This leads back to a 1,4-dicarbonyl compound.

Disconnection of the C-C bonds to the substituents: This suggests precursors such as a phenyl-substituted alkyne, a benzoyl-containing component, and an acetyl-donating reagent.

Development of Novel Reaction Pathways for the Construction of this compound

Modern organic synthesis has moved beyond classical methods to develop more efficient and versatile reaction pathways. For a polysubstituted furan like this compound, multi-component and transition metal-catalyzed reactions are particularly powerful. magtech.com.cnnih.gov

Multi-Component and Cascade Approaches in Furan Annulation

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step from three or more reactants. tubitak.gov.trrsc.org Several MCRs have been developed for the synthesis of polysubstituted furans. thieme-connect.com A potential MCR for the target molecule could involve the reaction of a phenacyl halide, a β-ketoester, and a source of the benzoyl group.

Cascade reactions, where a single reactant undergoes a series of intramolecular transformations, also provide an elegant pathway to furan synthesis. For instance, an appropriately substituted alkyne could undergo a cyclization cascade to form the furan ring with the desired substituents. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Furan Substitution Patterns

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For the synthesis of this compound, a pre-formed furan core with appropriate leaving groups (e.g., halides) could be functionalized using various cross-coupling reactions.

Suzuki Coupling: A 2-phenylfuran-3-ylboronic acid derivative could be coupled with a benzoyl halide in the presence of a palladium catalyst to introduce the benzoyl group at the 5-position.

Heck Coupling: An alternative approach would be the palladium-catalyzed coupling of a 2-phenyl-3-acetylfuran with a benzoyl halide.

Sonogashira Coupling: This could be employed to introduce an alkynyl precursor which is then further elaborated to the benzoyl group.

A study on the synthesis of 2,3,5-trisubstituted furans utilized a palladium-catalyzed cycloisomerization of cyclopropenyl ketones, achieving yields between 50-88%. acs.org Another approach involves a copper-catalyzed regioselective synthesis from propargylic esters. acs.org

Regioselective and Stereoselective Control in the Synthesis of this compound

A significant challenge in the synthesis of polysubstituted heterocycles is controlling the regioselectivity—the specific placement of substituents around the ring. nih.govnih.gov For this compound, the precise arrangement of the phenyl, benzoyl, and acetyl groups at the 2, 5, and 3 positions, respectively, is crucial.

The choice of synthetic strategy plays a key role in achieving regiochemical control. For instance, in a multi-component reaction, the inherent reactivity of the starting materials often dictates the final arrangement of the substituents. rsc.org In transition metal-catalyzed cross-coupling reactions, the initial placement of leaving groups on the furan ring directs the incoming substituents to the desired positions. pharmaguideline.com

Several studies have focused on the regioselective synthesis of multisubstituted furans. nih.govnih.goviupac.org For example, a copper-mediated coupling of ketones and β-nitrostyrenes has been shown to produce multisubstituted furans with good regioselectivity. nih.gov Similarly, catalyst-controlled regioselective cycloisomerization of cyclopropenyl ketones can yield either 2,3,4- or 2,3,5-trisubstituted furans depending on the catalyst used (CuI or PdCl₂(CH₃CN)₂). acs.org

Sustainable Synthetic Approaches and Green Chemistry Principles Applied to the Production of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.org This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. rsc.orgresearchgate.net

In the context of furan synthesis, several green approaches have been developed. rsc.org The use of biomass-derived furfural (B47365) as a starting material is a key strategy for introducing sustainability. acs.org While not directly applicable to the synthesis of this compound, the principles can be adapted. For instance, employing solvent-free reaction conditions or using water as a solvent where possible can significantly reduce the environmental impact.

The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, is another cornerstone of green chemistry. Transition-metal-free synthesis of 2,5-diaryl furans has been achieved using singlet oxygen oxidation followed by dehydration with the Appel reagent. semanticscholar.org

In Depth Spectroscopic and Structural Elucidation of 1 5 Benzoyl 2 Phenylfuran 3 Yl Ethanone

Raman and Infrared Spectroscopy for Comprehensive Vibrational Mode Analysis and Intramolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to investigate the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and skeletal structure. The analysis of the vibrational spectra of 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone allows for a comprehensive understanding of its molecular structure and the subtle intramolecular interactions between its constituent benzoyl, phenyl, furan (B31954), and ethanone (B97240) moieties. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the well-established characteristic frequencies for its functional groups and analogous molecules. globalresearchonline.netresearchgate.netnih.gov

The vibrational modes of a non-linear molecule like this compound, which consists of N atoms, can be calculated as 3N-6. researchgate.net These vibrations include stretching, bending, and torsional motions of the atoms. The presence of a conjugated system of π-electrons, extending across the phenyl, furan, and benzoyl groups, is expected to influence the position and intensity of the characteristic vibrational bands. wikipedia.org

A detailed assignment of the principal vibrational modes for this compound is presented below, based on established data for related compounds.

Aromatic and Heterocyclic C-H Stretching Vibrations

The C-H stretching vibrations of the aromatic (phenyl) and heteroaromatic (furan) rings are typically observed in the region of 3000-3250 cm⁻¹. globalresearchonline.net For the phenyl group, these bands are expected to appear in the 3100-3000 cm⁻¹ range. The C-H stretching vibrations of the furan ring are anticipated at slightly higher frequencies, generally between 3100 cm⁻¹ and 3250 cm⁻¹. globalresearchonline.net

Aliphatic C-H Stretching Vibrations

The ethanone methyl group introduces aliphatic C-H stretching vibrations. These are expected to result in symmetric and asymmetric stretching modes, typically found in the 2950-2850 cm⁻¹ region.

Carbonyl (C=O) Stretching Vibrations

The molecule possesses two carbonyl groups: one in the benzoyl moiety and one in the ethanone group. The C=O stretching vibration is one of the most intense and characteristic bands in the IR spectrum. For conjugated ketones, this stretching mode typically appears in the 1630-1685 cm⁻¹ range. nih.gov The conjugation with the furan and phenyl rings leads to a delocalization of π-electron density, which weakens the C=O double bond and lowers its vibrational frequency compared to a non-conjugated ketone. The two distinct carbonyl groups may give rise to two separate, closely spaced, or overlapping bands in this region. The benzoyl C=O, being conjugated with both the furan and phenyl rings, might appear at a slightly lower wavenumber than the ethanone C=O, which is primarily conjugated with the furan ring.

C=C and C-C Stretching Vibrations

The stretching vibrations of the C=C bonds within the phenyl and furan rings are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. globalresearchonline.netresearchgate.net The furan ring C=C stretching vibrations typically appear around 1585-1480 cm⁻¹. globalresearchonline.net The phenyl ring skeletal vibrations usually give rise to characteristic bands near 1600, 1580, 1500, and 1450 cm⁻¹. The C-C stretching vibrations of the furan ring are generally observed between 1414-1033 cm⁻¹. globalresearchonline.net

Furan Ring Vibrations

The furan ring has characteristic breathing and deformation modes. A key feature is the ring breathing mode, which involves the symmetric expansion and contraction of the ring. The C-O-C stretching vibration of the furan ring is also a characteristic feature, often appearing in the 1250-1050 cm⁻¹ region. researchgate.net

In-Plane and Out-of-Plane C-H Bending Vibrations

The in-plane and out-of-plane bending vibrations of the C-H bonds in the aromatic and furan rings occur at lower frequencies. The in-plane C-H bending vibrations are typically found in the 1300-1000 cm⁻¹ range, while the out-of-plane C-H bending vibrations appear as strong bands in the 900-650 cm⁻¹ region. The substitution pattern on the phenyl and furan rings will influence the exact position of these bands, providing valuable structural information.

Intramolecular Interactions

The planarity of the conjugated system is a critical factor for effective π-electron delocalization. wikipedia.org Any steric hindrance between the phenyl, benzoyl, and ethanone substituents on the furan ring could lead to a twisting of the molecule, which would, in turn, affect the degree of conjugation. This would manifest in the vibrational spectra as shifts in the C=O and C=C stretching frequencies. For instance, a disruption of planarity would lead to a higher C=O stretching frequency, indicating reduced conjugation.

The following tables summarize the expected vibrational frequencies and their assignments for this compound based on data from related compounds.

Table 1: Expected High-Frequency Vibrational Modes

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric C-H Stretching | Phenyl Ring | ~3100 - 3050 |

| Symmetric C-H Stretching | Phenyl Ring | ~3050 - 3000 |

| C-H Stretching | Furan Ring | ~3150 - 3100 |

| Asymmetric C-H Stretching | Methyl (Ethanone) | ~2960 |

| Symmetric C-H Stretching | Methyl (Ethanone) | ~2870 |

Table 2: Expected Mid-Frequency Vibrational Modes (Fingerprint Region)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C=O Stretching | Benzoyl | ~1660 - 1640 |

| C=O Stretching | Ethanone | ~1680 - 1660 |

| C=C Stretching | Phenyl Ring | ~1600, 1580, 1500, 1450 |

| C=C Stretching | Furan Ring | ~1585, 1480 |

| C-C Stretching | Furan Ring | ~1414 - 1033 globalresearchonline.net |

| C-O-C Stretching | Furan Ring | ~1250 - 1050 researchgate.net |

| C-H In-Plane Bending | Aromatic/Furan | ~1300 - 1000 |

Table 3: Expected Low-Frequency Vibrational Modes

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Out-of-Plane Bending | Aromatic/Furan | ~900 - 650 |

| Ring Torsional Modes | Phenyl/Furan | < 600 |

| C-C-C Bending | Substituent Groups | < 600 |

A comprehensive analysis combining both IR and Raman data would provide a more complete picture of the vibrational landscape of this compound. While IR spectroscopy is particularly sensitive to polar bonds like C=O, Raman spectroscopy often provides stronger signals for non-polar C=C and C-C bonds, offering complementary information.

Theoretical and Computational Chemistry Investigations of 1 5 Benzoyl 2 Phenylfuran 3 Yl Ethanone

Density Functional Theory (DFT) Studies on Electronic Structure, Charge Distribution, and Reactivity Descriptors

No published DFT studies were found for 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone.

Frontier Molecular Orbital (FMO) Analysis of this compound

Specific FMO analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, is not available in the current body of scientific literature.

Electrostatic Potential Surface (EPS) Mapping and Analysis of Non-Covalent Interactions

There are no available published studies presenting or analyzing the electrostatic potential surface or non-covalent interactions of this compound.

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes and Dynamic Behavior in Solution

A search for literature on MD simulations of this compound did not yield any results. Therefore, its conformational landscapes and dynamic behavior in solution have not been computationally explored and reported.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., Predicted NMR Chemical Shifts, Vibrational Frequencies) for Validation

No studies containing quantum chemical calculations of spectroscopic parameters such as predicted NMR chemical shifts or vibrational frequencies for this compound could be identified.

Computational Elucidation of Reaction Mechanisms and Transition States for Transformations Involving this compound

There is no available research that computationally elucidates reaction mechanisms or identifies transition states for chemical transformations involving this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity Prediction in Derivatives of this compound

While QSAR studies have been conducted on various classes of furan (B31954) derivatives, no such modeling has been specifically reported for the prediction of chemical reactivity in derivatives of this compound.

Chemical Reactivity and Mechanistic Studies of 1 5 Benzoyl 2 Phenylfuran 3 Yl Ethanone

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Furan (B31954) and Phenyl Rings

The furan and phenyl rings in 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone are potential sites for aromatic substitution reactions. The regioselectivity and feasibility of these reactions are governed by the electronic nature of the substituents attached to each ring.

Electrophilic Aromatic Substitution:

Furan is inherently more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.comquora.com Electrophilic substitution on furan typically occurs at the C2 and C5 positions, as the intermediate carbocations are better stabilized by resonance involving the oxygen lone pair. pearson.com In the title compound, the furan ring is substituted at positions 2, 3, and 5. The remaining C4 position is the only available site for electrophilic attack. The substituents on the furan ring will influence the reactivity of this position. The phenyl group at C2 is generally considered a weak activating group, while the acetyl group at C3 and the benzoyl group at C5 are strong deactivating groups due to their electron-withdrawing nature. The combined effect of these groups, particularly the two deactivating acyl groups, is expected to significantly reduce the nucleophilicity of the furan ring, making electrophilic aromatic substitution at the C4 position challenging and requiring harsh reaction conditions. researchgate.net

The phenyl rings are also subject to electrophilic aromatic substitution. The phenyl group at C2 of the furan ring is expected to undergo substitution at its ortho and para positions, typical for alkylbenzene-type systems. lumenlearning.com The benzoyl group contains a phenyl ring that is deactivated by the carbonyl group, a meta-directing deactivator. organicchemistrytutor.com Therefore, electrophilic substitution on this phenyl ring would be expected to occur at the meta positions relative to the carbonyl group and would be slower than on an unsubstituted benzene ring. libretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on an aromatic ring generally requires the presence of strong electron-withdrawing groups and a good leaving group. acs.org The furan ring in the title compound, being substituted with two strong electron-withdrawing acyl groups, could potentially undergo nucleophilic aromatic substitution if a suitable leaving group were present at one of the ring positions. However, in the absence of such a leaving group, this reaction is unlikely.

The phenyl rings are generally not susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, which is not the case for the phenyl group at C2. The phenyl ring of the benzoyl group is also not sufficiently activated for this type of reaction under normal conditions.

Comprehensive Studies of Carbonyl Group Reactivity: Nucleophilic Addition, Condensation, and Rearrangement Reactions

The presence of two distinct carbonyl groups, an acetyl group at C3 and a benzoyl group at C5, provides multiple sites for nucleophilic attack, condensation, and rearrangement reactions.

Nucleophilic Addition:

The fundamental reaction of carbonyl groups is nucleophilic addition. wikipedia.orgmasterorganicchemistry.com The electrophilicity of the carbonyl carbon is a key factor determining its reactivity. Generally, aldehydes are more reactive than ketones due to less steric hindrance and greater polarization. pdx.edulibretexts.org In this compound, both carbonyls are part of ketone functionalities. The acetyl carbonyl is generally more reactive than the benzoyl carbonyl due to the electron-donating resonance effect of the phenyl ring in the benzoyl group, which slightly reduces the electrophilicity of the carbonyl carbon. libretexts.org Therefore, nucleophilic attack is expected to occur preferentially at the acetyl carbonyl. Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and alcohols via reduction with hydride reagents. wikipedia.orglibretexts.org

Condensation Reactions:

The acetyl group, having α-hydrogens, can undergo enolization and participate in various condensation reactions. These include aldol-type condensations with other carbonyl compounds, Claisen-Schmidt condensations, and reactions with amines to form imines or enamines. tuiasi.ro For instance, condensation with hydrazine (B178648) or its derivatives would lead to the formation of pyrazoline derivatives.

Rearrangement Reactions:

The ketone functionalities can undergo a variety of rearrangement reactions. dntb.gov.ua A notable example is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxy acid. libretexts.org In this reaction, the migratory aptitude of the groups attached to the carbonyl carbon is crucial. For the acetyl group, migration of the methyl group would occur. For the benzoyl group, the phenyl group has a higher migratory aptitude than the furan ring. Another potential rearrangement is the photo-Fries rearrangement, a photochemical reaction that can convert aryl esters to hydroxy aryl ketones. rsc.orgresearchgate.netmdpi.com While the title compound is a ketone, related photochemical rearrangements of aromatic ketones are known. msu.edu

Cycloaddition Reactions Involving the Furan Diene Moiety of this compound

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. quora.com The reactivity of the furan as a diene is influenced by its aromaticity and the electronic nature of its substituents. Electron-donating groups on the furan ring generally increase its reactivity in normal electron-demand Diels-Alder reactions, while electron-withdrawing groups decrease it. rsc.org The title compound possesses two strong electron-withdrawing groups (acetyl and benzoyl) on the furan ring. These groups significantly reduce the electron density of the furan ring, making it a poor diene for reactions with electron-poor dienophiles (normal electron-demand Diels-Alder). mdpi.comresearchgate.net

However, the presence of these electron-withdrawing groups could make the furan derivative a suitable diene for inverse-electron-demand Diels-Alder reactions, where it would react with electron-rich dienophiles. researchgate.net The low aromaticity of furan compared to benzene makes it more susceptible to reactions that disrupt its aromatic system. quimicaorganica.org The cycloaddition would lead to the formation of an oxabicyclic adduct. mdpi.com

Photo-Induced Transformations and Mechanistic Photochemistry of this compound

The photochemistry of this compound is expected to be dominated by the presence of the two aromatic ketone chromophores. Aromatic ketones can undergo n→π* transitions upon absorption of UV light, leading to the formation of excited singlet and triplet states. msu.educore.ac.uk These excited states can participate in a variety of photochemical reactions.

One common reaction of excited aromatic ketones is photoreduction in the presence of a hydrogen donor, which proceeds via the triplet state. acs.org Another possibility is the photo-Fries rearrangement, which is more commonly associated with aryl esters but can have analogous pathways for other aromatic carbonyl compounds. rsc.orgacs.org The presence of two carbonyl groups could lead to complex photochemical behavior, with potential for intramolecular energy transfer or reactions involving both excited carbonyls. The specific reaction pathways and quantum yields would depend on factors such as the solvent and the presence of other reactive species. acs.org The furan ring itself can also be involved in photochemical reactions, although its reactivity is often associated with triplet states. researchgate.net

Metal-Catalyzed Transformations and Complexation Studies with Transition Metals

The title compound offers several potential sites for coordination with transition metals, including the oxygen atoms of the two carbonyl groups and the furan ring oxygen. The π-system of the furan and phenyl rings can also interact with metal centers. β-Diketones are well-known chelating ligands for a variety of metal ions, and while the carbonyl groups in the title compound are not in a β-relationship, they could potentially coordinate to a metal center in a bidentate fashion depending on the conformational flexibility of the molecule. researchgate.netmdpi.comiosrjournals.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds with furan rings. mdpi.comrsc.org If a halogen were introduced onto the furan or phenyl rings, reactions such as Suzuki, Heck, or Sonogashira couplings could be employed to further functionalize the molecule. researchgate.netquimicaorganica.orgacs.orgnih.govyoutube.comyoutube.com Metal-catalyzed C-H activation is another modern approach that could potentially be applied to form new bonds at various positions on the aromatic rings. rsc.org Rhenium complexes have been shown to coordinate to furan rings and promote cycloaddition reactions. acs.org

Potential Metal Complexation Sites:

| Potential Ligating Atom/Group | Type of Interaction |

|---|---|

| Acetyl Carbonyl Oxygen | Lewis base coordination |

| Benzoyl Carbonyl Oxygen | Lewis base coordination |

| Furan Ring Oxygen | Lewis base coordination |

| Furan Ring π-system | π-complexation |

Oxidation-Reduction Pathways and Electrochemical Behavior of this compound

Oxidation:

The furan ring is susceptible to oxidation, which can lead to ring-opened products or other oxygenated heterocycles. researchgate.net The presence of electron-withdrawing groups, as in the title compound, generally makes the furan ring more resistant to oxidation. However, under strong oxidizing conditions, degradation of the furan ring to form dicarbonyl compounds or carboxylic acids can occur. researchgate.net The oxidation of furans can be initiated by hydroxyl radicals in atmospheric chemistry, often leading to ring-opened dicarbonyl compounds. pearson.compearson.comacs.org Photosensitized oxidation of furans can lead to the formation of cyclic peroxides. rsc.org

Reduction:

The two carbonyl groups are the most likely sites for reduction. They can be reduced to the corresponding secondary alcohols using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. youtube.com The relative reactivity of the two carbonyls would favor the reduction of the acetyl group over the benzoyl group under mild conditions. libretexts.org Catalytic hydrogenation can also be employed, which under more forcing conditions, could also reduce the furan and phenyl rings. Chemoselective reduction of a conjugated double bond in the presence of a furan ring can be challenging due to the sensitivity of the furan ring to some reducing conditions. rsc.org

Electrochemical Behavior:

Applications in Advanced Organic Synthesis and Materials Science

Utilization of 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone as a Key Synthon for the Construction of Diverse Complex Heterocyclic Frameworks

The dicarbonyl nature of this compound makes it an exceptionally valuable synthon for constructing a wide array of complex heterocyclic frameworks. The acetyl group at the 3-position and the benzoyl group at the 5-position serve as reactive handles for cyclization and condensation reactions, leading to the formation of new fused or linked ring systems. organic-chemistry.org

Research into related 1,4-dicarbonyl compounds and furan (B31954) derivatives demonstrates that these motifs can readily react with various binucleophiles. organic-chemistry.orgacs.org For instance, reaction with hydrazine (B178648) derivatives can yield pyridazine-fused systems, while reaction with hydroxylamine (B1172632) can lead to the formation of furan-based oxazines. The reactivity of the acetyl group's α-protons also allows for base-catalyzed condensations, such as the Knoevenagel or Claisen-Schmidt reactions, to further functionalize the molecule before subsequent cyclization.

The Paal-Knorr synthesis, a classical method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, can be conceptually adapted. While the central furan ring is already present, the dicarbonyl moieties of this compound can participate in similar cyclocondensation reactions with appropriate reagents to build additional heterocyclic rings onto the existing scaffold. iitg.ac.in For example, treatment with phosphorus pentasulfide could potentially yield a thienofuran derivative, while reaction with primary amines could lead to complex pyrrole-containing structures.

These synthetic strategies allow for the creation of novel, multi-heterocyclic architectures that are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties. nih.govnih.gov

Table 1: Potential Heterocyclic Frameworks from this compound

| Reagent | Potential Product Class | Resulting Heterocyclic System |

| Hydrazine (NH₂NH₂) | Furo[3,4-d]pyridazine | A furan ring fused with a pyridazine (B1198779) ring. |

| Substituted Hydrazines | N-substituted Furo[3,4-d]pyridazines | Functionalized fused bicyclic systems. |

| Lawesson's Reagent | Thienofuran Derivatives | Introduction of sulfur-containing heterocycles. |

| Primary Amines (R-NH₂) | Furo-pyrrole systems | Formation of pyrrole (B145914) rings fused or linked to the furan core. |

Exploration in Polymer Chemistry: Potential as a Monomer or Building Block for Functional Polymeric Materials

The bifunctional nature of this compound, characterized by its two ketone groups, presents significant potential for its use as a monomer in polymer chemistry. rsc.org These carbonyl functionalities can undergo various reactions to form the linkages necessary for polymerization. This opens the door to creating novel polymers with the furan moiety embedded in the main chain, potentially conferring enhanced thermal stability, specific solubility, and desirable electronic properties. researchgate.net

One promising avenue is in the synthesis of polyimides or polyamides through the conversion of the ketone groups into other reactive functionalities. For example, oxidation could yield a dicarboxylic acid derivative, which could then be polymerized with diamines. Alternatively, the ketone groups could participate in reactions to form Schiff bases, leading to the formation of poly(azomethine)s.

The rigid, aromatic structure of the monomer would likely result in polymers with high glass transition temperatures and thermal stability. The presence of the furan ring, a known bio-based building block, also aligns with the growing demand for sustainable and renewable materials in the polymer industry. rsc.org The incorporation of this complex, conjugated monomer into a polymer backbone is a strategy for developing high-performance materials suitable for applications in electronics, aerospace, and specialty coatings.

Table 2: Potential Polymer Applications

| Polymer Type | Required Co-monomer | Potential Polymer Properties |

| Poly(phenylquinoxaline) | Aromatic tetraamines | High thermal stability, chemical resistance. |

| Polyamides | Diamines (after converting ketones to carboxyls) | High strength, good mechanical properties. |

| Poly(Schiff base)s | Diamines | Semiconducting properties, chemosensory potential. |

Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis Based on the this compound Scaffold

The molecular architecture of this compound provides multiple potential coordination sites, making it an attractive scaffold for the design of novel ligands for catalysis. The oxygen atom within the furan ring, along with the two carbonyl oxygen atoms, can act as Lewis basic sites capable of coordinating to metal centers. youtube.com The synthesis of polydentate ligands from this scaffold could lead to catalysts with unique activities and selectivities.

For example, the acetyl and benzoyl groups can be chemically modified to introduce nitrogen, phosphorus, or sulfur donor atoms, thereby creating multidentate chelating ligands. Reaction with thiosemicarbazide (B42300) could yield a thiosemicarbazone derivative, a well-known class of chelating agents. Similarly, condensation with amines bearing other donor groups (e.g., pyridine, imidazole) can generate Schiff base ligands capable of forming stable complexes with a variety of transition metals. nih.gov

These resulting metal complexes could find applications in both homogeneous and heterogeneous catalysis. Immobilizing these ligands or their metal complexes onto a solid support could lead to robust, recyclable heterogeneous catalysts, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. durham.ac.uk

Investigation of Supramolecular Assemblies and Self-Organization Phenomena Involving this compound

Supramolecular chemistry explores the non-covalent interactions that govern molecular self-assembly, and this compound possesses several features that make it a candidate for such studies. nih.govnih.gov The molecule's large, planar aromatic surface area, comprising the phenyl and benzoyl groups, promotes π-π stacking interactions, which are a primary driving force for the self-organization of aromatic molecules in solution and the solid state.

Furthermore, the carbonyl groups can act as hydrogen bond acceptors. While the parent molecule lacks hydrogen bond donors, co-crystallization with molecules containing donor groups (e.g., phenols, ureas) could lead to the formation of well-defined supramolecular assemblies such as tapes, sheets, or more complex three-dimensional networks.

The study of how these molecules organize can provide insights into crystal engineering and the design of materials with specific packing motifs. The self-assembly behavior of derivatives of this compound could be tuned by altering the substituents, potentially leading to the formation of nanostructures like fibers, vesicles, or gels, which have applications in drug delivery, sensing, and materials science. nih.gov

Potential in Optoelectronic Applications and Luminescent Material Design

Derivatives of furan are increasingly being investigated for their use in optoelectronic devices due to their favorable electronic and photophysical properties. researchgate.net The extended π-conjugated system of this compound, which spans the phenyl, furan, and benzoyl groups, is a key structural feature for potential luminescent materials. Such conjugation often leads to materials that can absorb UV light and emit in the visible spectrum. researchgate.net

The application of this molecule in luminescent materials would involve harnessing and tuning these properties. The electron-withdrawing nature of the two ketone groups combined with the electron-donating tendency of the furan ring creates an intramolecular charge-transfer (ICT) character, which is often associated with strong fluorescence. The emission color and quantum yield could be finely tuned by chemical modification. For instance, adding electron-donating or electron-withdrawing groups to the phenyl or benzoyl rings would alter the energy of the molecule's frontier orbitals (HOMO and LUMO), thereby shifting the emission wavelength.

Such tailored luminescent materials could be applied as emitters in Organic Light-Emitting Diodes (OLEDs), as fluorescent probes for chemical sensing, or as active components in organic solid-state lasers. The thermal stability imparted by the rigid aromatic structure is also a significant advantage for device longevity. researchgate.net

Exploration in Non-Linear Optics (NLO) and Molecular Switches Based on this compound Derivatives

Materials with strong non-linear optical (NLO) responses are crucial for technologies like optical computing, data storage, and telecommunications. A key requirement for a molecule to exhibit NLO properties is a significant change in dipole moment upon electronic excitation, which is often found in molecules with a donor-π-acceptor (D-π-A) architecture. researchgate.netresearchgate.net

This compound and its derivatives are promising candidates for NLO materials. The furan ring can act as a π-bridge and a weak electron donor, while the benzoyl and acetyl groups function as electron acceptors. This inherent D-A character can be enhanced by further chemical modification. For example, introducing a strong electron-donating group (like an amino or methoxy (B1213986) group) on the 2-phenyl ring would significantly increase the intramolecular charge transfer character, a critical factor for a high second-order hyperpolarizability (β), which governs the NLO response. researchgate.net

Furthermore, the potential for conformational changes in derivatives of this molecule could be exploited in the design of molecular switches. researchgate.net For example, a derivative could be designed to switch between two stable conformations upon an external stimulus such as light (photochromism) or a change in pH. If these two states possess different electronic or optical properties (e.g., color, fluorescence), the molecule can function as a switch, with potential applications in molecular electronics and smart materials.

Future Research Directions and Emerging Opportunities for 1 5 Benzoyl 2 Phenylfuran 3 Yl Ethanone

Integration into Automated Synthesis Platforms and Flow Chemistry Systems

The transition from traditional batch synthesis to automated platforms and continuous flow chemistry represents a significant leap forward for the production of complex molecules like 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone. Flow chemistry, in particular, offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. researchgate.netnih.gov

The synthesis of furan (B31954) derivatives often involves reactions that can be hazardous or difficult to control in large-scale batch processes. For instance, nitration reactions, which are common in the functionalization of furan rings, are inherently hazardous but can be managed more safely in a continuous flow setup. researchgate.net A robust continuous flow platform allows for the in situ generation of unstable reagents, such as acetyl nitrate, minimizing risks associated with their storage and handling. researchgate.netnih.gov This approach has been successfully demonstrated for the synthesis of nitrofurfural, a key building block for various pharmaceuticals, achieving excellent yields in very short reaction times. researchgate.netnih.gov

Future research could focus on adapting the multi-step synthesis of this compound to a fully integrated and automated flow system. This would involve optimizing each reaction step—from the initial formation of the furan ring to subsequent acylation reactions—within individual modules of a flow reactor. Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can significantly improve yields and selectivity. A transition-metal-free, multi-step continuous-flow procedure has been successfully used to prepare 2,5-diaryl furans, demonstrating significantly higher yields compared to sequential batch processes. acs.org The integration of high levels of automation can enable remote operation by a single operator, increasing efficiency and safety. researchgate.netnih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Furan Derivative Synthesis

| Feature | Batch Chemistry | Flow Chemistry | Potential Advantage for this compound Synthesis |

|---|---|---|---|

| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced safety due to small reaction volumes and better heat/mass transfer. sci-hub.se | Safer handling of acylation and other potentially reactive steps. |

| Scalability | Often challenging, requires re-optimization. | Easier to scale by running the system for longer periods. acs.org | Facilitates production of larger quantities for further research and application. |

| Reproducibility | Can be variable between batches. | High reproducibility due to precise process control. researchgate.net | Ensures consistent quality and yield of the final product. |

| Yield | Can be limited by side reactions and equilibrium. | Often higher yields due to rapid processing and optimized conditions. acs.org | Maximizes the efficiency of the synthetic route. |

Development of Catalyst-Free or Organocatalytic Transformations Utilizing this compound

The reliance on transition-metal catalysts in organic synthesis is increasingly being challenged due to concerns about cost, toxicity, and metal contamination in final products. nih.gov Consequently, a major research thrust is the development of catalyst-free and organocatalytic methods for the synthesis and transformation of furan derivatives. chemistryviews.orgresearchgate.net

Organocatalysis, which uses small organic molecules as catalysts, offers a "greener" and more sustainable alternative to metal-based systems. nih.gov For instance, N-heterocyclic carbenes (NHCs), derived from thiazolium ionic liquids, have been shown to be highly effective in promoting the self-coupling of furfural (B47365), achieving quantitative yields with low catalyst loading. nih.govresearchgate.net This approach could be explored for transformations involving the ketone functionalities of this compound.

Furthermore, catalyst-free methods for constructing the furan ring itself are emerging. One-pot reactions involving multiple components, such as the reaction of 1,3-diphenylpropane-1,3-dione, aromatic aldehydes, and cyclohexyl isocyanide, can produce polysubstituted furans without the need for a catalyst. researchgate.net Similarly, metal-free cross-coupling reactions of α-aryldiazo ketones and α-diazo esters have been developed to access 3(2H)-furanone derivatives. chemistryviews.org Research could investigate whether the benzoyl and acetyl groups on the furan ring of the target compound could be introduced or modified using similar catalyst-free strategies, potentially involving domino reactions or rearrangements of suitably designed precursors. organic-chemistry.org The development of synthetic reactions that avoid metal catalysts is considered more economical and environmentally friendly. mdpi.com

Exploration of Sustainable and Renewable Feedstocks for its Synthesis and Derivatives

The chemical industry's shift away from fossil-based feedstocks towards renewable resources is a critical aspect of green chemistry. rsc.org Furan derivatives are particularly well-suited for this transition, as key precursors like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) can be readily produced from the dehydration of carbohydrates found in plant biomass. researchgate.netfrontiersin.org HMF, a versatile platform chemical, can be derived from hexose (B10828440) carbohydrates and lignocellulose, offering a sustainable starting point for a wide range of valuable chemicals. researchgate.net

Future research should focus on developing synthetic pathways to this compound that begin with these biomass-derived platform molecules. osti.gov For example, 5-(hydroxymethyl)furfural can be converted into a variety of high-molecular-weight chemicals, which could serve as precursors to the polysubstituted furan core. osti.gov Enzymatic polymerization using renewable resources like dimethyl 2,5-furandicarboxylate and 2,5-bis(hydroxymethyl)furan (both derivable from HMF) has been used to create furan-based polyesters, showcasing the potential of biocatalysis in this field. nih.gov A particularly promising renewable feedstock is chitin, the second most abundant biomass on Earth, which can be converted to 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a nitrogen-containing furan derivative. rsc.org Investigating routes from these renewable furanic building blocks to the target compound would significantly enhance the sustainability of its production.

Table 2: Potential Renewable Precursors for Furan Synthesis

| Precursor | Biomass Source | Potential Role in Synthesizing this compound |

|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Hexose sugars (e.g., fructose, glucose from cellulose) researchgate.net | A versatile platform chemical that can be oxidized, reduced, or otherwise functionalized to build the furan core and add substituents. mdpi.com |

| Furfural | Pentose sugars (e.g., xylose from hemicellulose) researchgate.net | Can be upgraded via coupling reactions to form more complex furan structures. nih.gov |

| N-acetylglucosamine (GlcNAc) | Chitin rsc.org | Can be dehydrated to produce functionalized furan derivatives like 3A5AF, offering a route to nitrogen-containing analogues. rsc.org |

| Levulinic Acid | Dehydration/rehydration of HMF frontiersin.org | Can be used as a building block for various heterocyclic compounds. |

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Kinetic Analysis

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced in situ spectroscopic techniques provide a powerful window into reacting systems, allowing for real-time monitoring of species concentrations and the identification of transient intermediates.

For reactions involving furan derivatives, techniques such as laser flash photolysis coupled with laser-induced fluorescence (LIF) spectroscopy have been used to study the kinetics of their reactions with hydroxyl radicals over wide temperature and pressure ranges. whiterose.ac.uk This type of detailed kinetic data is crucial for understanding the stability and reactivity of the furan ring under various conditions. researchgate.net The application of such methods to the synthesis of this compound could elucidate the rate-determining steps and help to minimize the formation of byproducts.

Furthermore, in situ NMR analysis has proven valuable for tracking the conversion of reactants and the formation of intermediates and final products in furan chemistry. mdpi.com For example, it was used to study the conversion of aldose to functionalized furans, revealing a three-step mechanism. mdpi.com Implementing these real-time monitoring techniques, including Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS), would provide invaluable kinetic and mechanistic insights for the synthesis of this compound, facilitating rational process optimization rather than empirical trial-and-error. researchgate.net

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to materials discovery. pku.edu.cnrjptonline.org These computational tools can analyze vast datasets to predict chemical reactivity, model reaction outcomes, and design novel molecules with desired properties. nih.gov

For this compound, ML models could be trained to predict its reactivity towards various reagents and under different conditions. By using descriptors derived from quantum mechanics and cheminformatics, it's possible to build predictive models even without extensive experimental data. nih.gov This would accelerate the exploration of its chemical space and identify promising transformation pathways.

Multi-Disciplinary Approaches Combining Organic Synthesis of this compound with Nanotechnology or Surface Chemistry

The convergence of organic synthesis with other scientific fields like nanotechnology and surface chemistry opens up new frontiers for creating advanced materials and devices. The unique structure of this compound makes it an interesting candidate for such interdisciplinary research.

In nanotechnology, metallic nanoparticles are gaining attention as highly effective catalysts in organic reactions due to their high surface-to-volume ratio. nanochemres.org The synthesis of furan derivatives has been successfully achieved using biosynthesized silver (Ag) nanostructures as a green, heterogeneous, and reusable catalyst. nanochemres.org Future work could explore the use of various nanocatalysts to improve the efficiency and selectivity of the synthesis of this compound.

In the realm of materials science and surface chemistry, furan-based molecules are being investigated as sustainable alternatives to petroleum-derived compounds like thiophene (B33073) in organic electronics. ntu.edu.sg The phenyl and benzoyl substituents on the furan ring of the target compound could be tailored to tune its electronic properties, making it a potential building block for organic semiconductors or photoluminescent materials. Research could focus on synthesizing derivatives and studying their self-assembly on surfaces to create thin films for electronic or sensing applications. This multi-disciplinary approach could unlock entirely new applications for this class of furan derivatives, moving beyond traditional chemical uses.

Q & A

Q. What are the standard synthetic routes for 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone, and what catalytic systems are employed?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted furan derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 3-(benzofuran-2-yl) precursors can undergo acylation under anhydrous conditions in solvents like dichloromethane at 0–25°C . Alternative methods include multicomponent reactions involving ketones and arylhydrazines in ethanol with piperidine as a base catalyst under reflux .

| Method | Catalyst/Solvent | Temperature | Yield Range |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂ | 0–25°C | 60–75% |

| Multicomponent Reaction | Piperidine, EtOH | Reflux | 50–65% |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and electronic environments. For example, benzoyl protons appear as doublets in aromatic regions (δ 7.2–8.1 ppm).

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX-97 ) resolves bond lengths, angles, and supramolecular interactions. The benzoyl group typically exhibits planarity with the furan ring, confirmed by torsional angles <5° .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 316.12 [M+H]⁺).

Q. What preliminary biological assays are used to assess its bioactivity?

- MTT Assay : Evaluates cytotoxicity against cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .

- Enzyme Inhibition Studies : Fluorinated analogs (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) are tested against kinases or oxidoreductases using fluorometric substrates .

Advanced Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

- Catalyst Screening : Replace AlCl₃ with FeCl₃ or Bi(OTf)₃ to reduce side reactions (e.g., over-acylation).

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <2 hours while maintaining yields >70% .

Q. How should researchers resolve discrepancies between spectroscopic and crystallographic data?

- Dynamic NMR Analysis : Detect conformational flexibility (e.g., hindered rotation of the benzoyl group) causing split signals.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) that stabilize specific conformations in the solid state .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify dominant tautomers .

Q. What strategies mitigate challenges in crystallizing highly substituted furan derivatives?

- Co-crystallization : Introduce hydrogen-bond donors (e.g., resorcinol) to improve lattice stability.

- Slow Evaporation : Use mixed solvents (e.g., CHCl₃/hexane) to control nucleation rates.

- SHELXL Refinement : Apply TWIN/BASF commands to model twinned crystals and refine disorder .

Data Contradiction Analysis

Q. Why might biological activity vary significantly between analogs with minor structural changes?

- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may hinder target binding, reducing potency despite similar electronic profiles .

- Metabolic Stability : Fluorinated derivatives (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .

Methodological Best Practices

- Synthetic Reproducibility : Always confirm anhydrous conditions for Friedel-Crafts reactions via molecular sieves or argon atmospheres.

- Crystallography : Deposit structures in the Cambridge Structural Database (CSD) to enable meta-analyses of furan-based motifs .

- Bioactivity Validation : Use orthogonal assays (e.g., SPR and enzymatic assays) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.